molecular formula C39H41F4N3O12S B13713004 Sulfo DBCO-PEG4-TFP ester

Sulfo DBCO-PEG4-TFP ester

Cat. No.: B13713004
M. Wt: 851.8 g/mol
InChI Key: ZUVGKZIBBJJSQX-UHFFFAOYSA-N
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Description

Sulfo DBCO-PEG4-TFP ester is a water-soluble, amine-reactive reagent that features a dibenzylcyclooctyne (DBCO) group, a sulfate, and a tetrafluorophenyl (TFP) ester. The DBCO group is a click chemistry handle that efficiently reacts with azide groups on target molecules, while the TFP ester is a good leaving group that is readily displaced by nucleophiles such as amines. The sulfate group increases the solubility of this linker, making it highly useful in various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo DBCO-PEG4-TFP ester involves the incorporation of the DBCO moiety onto proteins, peptides, or other amine-containing molecules. The hydrophilic sulfonated spacer arm greatly improves the water solubility of DBCO-derivatized molecules, making them completely soluble in aqueous media . The synthetic route typically involves the reaction of DBCO with a PEG4 spacer arm and a TFP ester under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The reagents are typically stored at -20°C to maintain stability and are shipped at ambient temperature .

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-PEG4-TFP ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines and azide-functionalized compounds. The reactions are typically carried out in aqueous media at room temperature, making the process efficient and straightforward .

Major Products Formed

The major products formed from these reactions include DBCO-labeled conjugates and triazole linkages, which are stable and useful in various biochemical applications .

Properties

Molecular Formula

C39H41F4N3O12S

Molecular Weight

851.8 g/mol

IUPAC Name

1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxo-3-[3-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propane-2-sulfonic acid

InChI

InChI=1S/C39H41F4N3O12S/c40-29-23-30(41)37(43)38(36(29)42)58-35(49)13-16-55-18-20-57-22-21-56-19-17-54-15-12-33(47)45-24-32(59(51,52)53)39(50)44-14-11-34(48)46-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-31(27)46/h1-8,23,32H,11-22,24-25H2,(H,44,50)(H,45,47)(H,51,52,53)

InChI Key

ZUVGKZIBBJJSQX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O

Origin of Product

United States

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